硫普罗宁-d3

描述

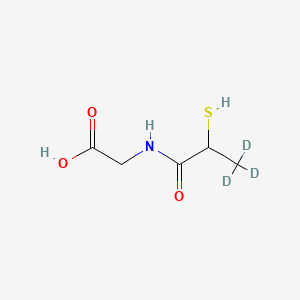

Tiopronin-d3 is the deuterium labeled Tiopronin . Tiopronin is a diffusible antioxidant, an antidote to heavy metal poisoning, and a radioprotective agent . It can control the rate of cystine precipitation and excretion and has potential applications for cystinuria, rheumatoid arthritis, and hepatic disorders .

Synthesis Analysis

A novel and simple aqueous synthesis method has been demonstrated to obtain tiopronin-capped gold nanoclusters/nanoparticles with precise size control in the sub-nanometer to nanometer range . The main advantage of this synthesis method is that it does not require a dialysis process because it uses water as a solvent .Molecular Structure Analysis

The molecular weight of Tiopronin-d3 is 166.21 . Its molecular formula is C5H6D3NO3S . The SMILES representation is OC(CNC(C(S)C([2H])([2H])[2H])=O)=O .Chemical Reactions Analysis

Tiopronin can catalyze the reaction between sodium 1,2-naphthoquinone-4-sulfonate and hydroxyl ion to form 2-hydroxy-1,4-naphthoquinone in a buffer solution of pH 13.00 at the maximal absorption wavelength of 445 nm . Another study describes a method for rapid and sensitive determination of tiopronin using DNA-stabilized silver nanoclusters (DNA–AgNCs) as a fluorescent probe .Physical and Chemical Properties Analysis

Tiopronin-d3 is a solid substance . It is soluble in DMSO, Methanol, and Water . The molecular weight is 166.21 and the molecular formula is C5H6D3NO3S .科学研究应用

抗氧化特性和药物递送

硫普罗宁是一种小分子量硫醇药物,以其抗氧化特性而著称。它清除自由基,还原并螯合过渡金属离子。硫普罗宁及其主要代谢物硫代乳酸 (TLA) 表现出比 N-乙酰半胱氨酸 (NAC) 更强的自由基清除和还原能力。这些特性使硫普罗宁成为治疗白内障等氧化应激相关疾病的有希望的候选药物。然而,由于在到达作用部位之前被氧化,它在生命系统中的有效性受到限制。为了克服这一问题,人们建议将纳米金刚石用作药物递送载体。它们惰性、生物相容性和高表面积质量比提高了硫普罗宁的有效性,特别是在自由基清除能力方面 (Pfaff、Beltz 和 Ercal,2018)。

神经保护潜力

硫普罗宁已显示出作为神经保护剂的潜力。一项 I 期临床试验调查了其在动脉瘤性蛛网膜下腔出血 (aSAH) 患者中的安全性,并计划进行 II 期试验以进一步评估其在 aSAH 后神经保护中的疗效 (Kim 等人,2010)。

与铂配合物的氧化还原化学和动力学

硫普罗宁与金属离子和配合物的氧化还原化学引起了人们的兴趣。已经研究了硫普罗宁与铂 (IV) 配合物的相互作用,揭示了其氧化动力学和反应机理。这些研究有助于理解硫普罗宁在治疗胱氨酸尿症和某些类型关节炎等疾病中的更广泛应用 (Huo 等人,2013)。

烧伤患者的保护作用

硫普罗宁已显示出对严重烧伤患者氧化应激的保护作用。一项研究表明,它能够提高此类患者的血清超氧化物歧化酶 (SOD) 水平,降低丙二醛 (MDA) 水平,并增强心脏、肝脏和肾脏的生化指标。这表明硫普罗宁在减轻烧伤引起的氧化性组织损伤和多器官功能障碍中发挥作用 (秦等人,2019)。

在体液和药品中的检测

已经开发出检测生物液体和药品中硫普罗宁的方法。这些方法包括使用 DNA 稳定的银纳米簇作为荧光探针,它可以与硫普罗宁结合形成稳定的 Ag-S 键。该方法快速、灵敏,已成功应用于尿液、血清和药品中硫普罗宁的检测 (Zhang 等人,2019)。

用于吸附和释放的纳米金刚石

纳米金刚石作为药物递送载体,可以提高硫普罗宁的生物利用度。已经研究了硫普罗宁与具有不同表面化学性质的纳米金刚石之间的相互作用,以优化吸附和释放。例如,胺化的纳米金刚石显示出高负载能力,而羟基化的纳米金刚石更适合于持续释放 (Beltz 等人,2019)。

作用机制

Target of Action

Tiopronin-d3, a deuterium-labeled form of Tiopronin, primarily targets cystine in the body . Cystine is an amino acid that, in high concentrations, can lead to the formation of kidney stones in a condition known as cystinuria .

Mode of Action

Tiopronin-d3 interacts with cystine through a thiol-disulfide exchange . This interaction forms a water-soluble mixed disulfide complex, reducing the amount of sparingly soluble cystine . By reducing urinary cystine concentrations below the solubility limit, Tiopronin-d3 helps reduce cystine stone formation .

Biochemical Pathways

The biochemical pathway affected by Tiopronin-d3 is the cystine metabolic pathway . The formation of a water-soluble mixed disulfide complex with cystine alters the solubility of cystine, preventing its precipitation and subsequent formation of kidney stones .

Pharmacokinetics

The pharmacokinetics of Tiopronin-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the maximum concentration (Cmax) of Tiopronin-d3 is reached after 3-6 hours . It has a long terminal half-life of 53 hours for total Tiopronin . Tiopronin measured as unbound (non-protein-bound) drug disappears more rapidly from plasma, with a calculated half-life of 18 hours . The absolute bioavailability of Tiopronin-d3 is 63% .

Result of Action

The primary result of Tiopronin-d3 action is the prevention of kidney stone formation in patients with severe homozygous cystinuria . By reducing the concentration of cystine in urine, Tiopronin-d3 controls the rate of cystine precipitation and excretion .

Action Environment

The action of Tiopronin-d3 can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the drug can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the efficacy of Tiopronin-d3 can be enhanced when used in combination with other measures such as increased fluid intake, decreased sodium and protein intake, and urinary alkalinization .

安全和危害

生化分析

Biochemical Properties

Tiopronin-d3 interacts with various biomolecules. It reduces free radical production by murine macrophages and granulocytes in vitro in a dose-dependent manner . Tiopronin-d3 can selectively bind to DNA-stabilized silver nanoclusters (DNA–AgNCs) to form a stable Ag-S bond .

Cellular Effects

Tiopronin-d3 has significant effects on various types of cells and cellular processes. It induces expression of hypoxia-inducible factor 1alpha (HIF-1alpha) and increases VEGF secretion in human colon carcinoma cells . In a rat model of colitis, rectal administration of Tiopronin-d3 reduces myeloperoxidase activity and pro-inflammatory cytokine production in the colon .

Molecular Mechanism

At the molecular level, Tiopronin-d3 exerts its effects through binding interactions with biomolecules and changes in gene expression. The formation of a stable Ag-S bond with DNA–AgNCs is one such interaction .

属性

IUPAC Name |

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

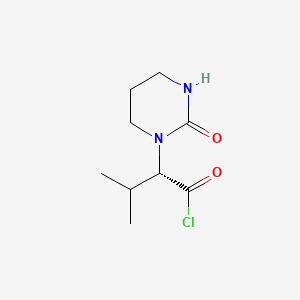

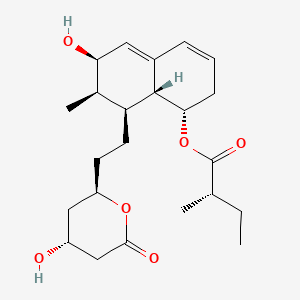

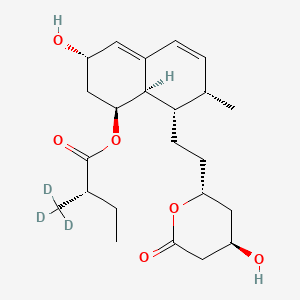

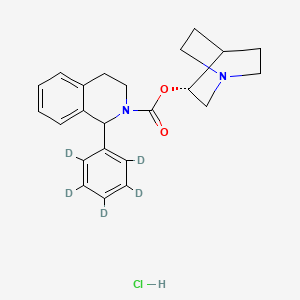

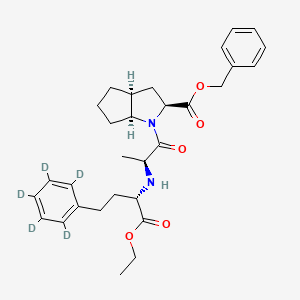

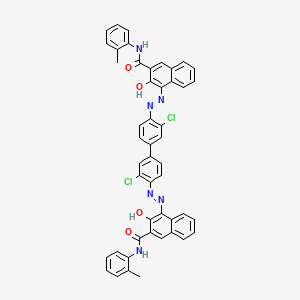

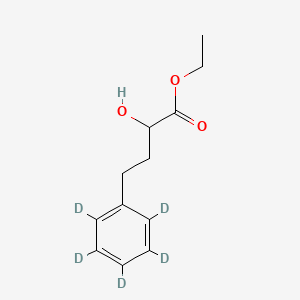

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)